3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one
Description
3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 4-bromophenylamino substituent at the 3-position of the enone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and functionalized derivatives. It is synthesized via amination reactions, as demonstrated by its efficient preparation (86% yield) through a silica gel chromatography protocol using petroleum ether/ethyl acetate eluent . The structural motif of cyclohexenones, including this compound, is critical in medicinal chemistry and materials science due to their reactivity and conformational flexibility.
Properties
IUPAC Name |
3-(4-bromoanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYDLSQLSNJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-bromoaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the bromophenyl group and the cyclohexenone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one with analogous compounds, focusing on substituent effects, physical properties, spectral data, and crystallographic features.
Substituent Variations and Their Impact
Halogen-Substituted Derivatives
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate: A more complex derivative with bromo and fluoro substituents, this compound exhibits a distorted screw-boat conformation in the cyclohexadiene ring and dihedral angles of 76.4–81.0° between aromatic planes. The presence of fluorine increases polarity and influences packing via N–H⋯O hydrogen bonds .
Alkyl and Methoxy Substituents
- 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one: Replacing bromine with a methyl group reduces molecular weight (MW = 229.3 g/mol vs. 294.2 g/mol for the bromo derivative) and increases hydrophobicity. This compound is used as a fine chemical intermediate (99% purity) .
- 3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one (9d): The methoxy group enhances electron density, while the phenylthio substituent introduces steric bulk. This results in a higher melting point (126–128°C) compared to non-thio analogs .
Heterocyclic and Thio/Selenyl Derivatives
- 5,5-Dimethyl-2-(phenylselanyl)-3-(p-tolylamino)cyclohex-2-en-1-one (9k): Selenium substitution increases molecular polarizability and may enhance photophysical properties. However, this compound exists as a yellow gum, indicating lower crystallinity .
- (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one: Incorporation of a thiazolidinone ring introduces additional hydrogen-bonding sites and conformational rigidity .
Physical and Spectral Properties
Key physical and spectral data for selected analogs are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, F) increase melting points due to enhanced dipole interactions (e.g., 9e: 152–154°C vs. 9d: 126–128°C) .
- Thio/selenyl substituents reduce crystallinity, as seen in 9k (gum) vs. 9d (solid) .
Crystallographic and Conformational Analysis
- This compound: No crystallographic data is available in the provided evidence. However, related compounds like ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate exhibit screw-boat conformations (puckering parameters: Q = 0.355–0.434 Å, θ = 63.3–64.7°) .
- 9k (phenylselanyl derivative) : The lack of crystallinity suggests disordered packing, contrasting with the well-defined hydrogen-bonded networks in fluorophenyl derivatives .
Biological Activity
3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₂BrNO. It comprises a bromophenyl group attached to an amino group, which is further linked to a cyclohexenone structure. This compound is of interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial activity . The presence of the bromine atom in the molecular structure can enhance its interaction with microbial targets, potentially disrupting their cellular processes. Studies have shown varying degrees of effectiveness against different bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular pathways. The mechanism of action is thought to involve the inhibition of cell proliferation and the induction of cell cycle arrest, although detailed mechanisms are still under investigation.
The biological activity of this compound is likely mediated through interactions with various biomolecules, including enzymes and receptors. The bromophenyl and amino groups are critical for binding affinity and specificity, allowing the compound to modulate biological pathways effectively.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one | Chlorinated analog | Moderate antimicrobial activity |
| 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one | Fluorinated analog | Reduced anticancer efficacy |
| 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one | Methylated analog | Lower overall biological activity |
The presence of bromine in this compound enhances its reactivity compared to its chlorinated and fluorinated counterparts, potentially contributing to its superior biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several known antibiotics, indicating promising potential for clinical applications.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of breast cancer cell lines (MCF7). Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death.
Research Findings Summary
Recent research highlights include:
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, making it versatile for synthetic applications.
- Biological Target Interactions : Investigations into enzyme interactions suggest that it may inhibit key metabolic pathways in target cells.
- Potential Drug Development : Ongoing studies aim to optimize the structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
